molecular formula C16H19ClF2O3 B1326368 2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone CAS No. 898757-32-9

2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Cat. No.: B1326368
CAS No.: 898757-32-9
M. Wt: 332.77 g/mol
InChI Key: JGLMUBQVZBXFNV-UHFFFAOYSA-N
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Description

2’-Chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H19ClF2O3 It is characterized by the presence of a chloro group, two fluoro groups, and a dioxane ring attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butyrophenone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

2’-Chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2’-chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the dioxane ring may contribute to the overall stability and solubility of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: Similar structure but lacks the chloro group.

    2-Chloro-4,5-difluorobenzoic acid: Contains similar substituents on the aromatic ring but has a carboxylic acid group instead of the butyrophenone moiety.

Uniqueness: 2’-Chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the combination of its chloro, fluoro, and dioxane substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-12(18)13(19)7-11(10)17/h6-7,15H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMUBQVZBXFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2Cl)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646074
Record name 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-32-9
Record name 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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